molecular formula C13H9ClN2OS2 B2774927 5-(2-chlorophenyl)-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 743452-49-5

5-(2-chlorophenyl)-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2774927
CAS No.: 743452-49-5
M. Wt: 308.8
InChI Key: KZVKZSGTZAEUNY-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by a thieno[2,3-d]pyrimidine core structure, which is fused with a thiophene ring and a pyrimidine ring. The presence of a 2-chlorophenyl group and a methyl group at specific positions on the core structure adds to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

Pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, they have been found to inhibit lipoxygenase (LOX), an enzyme involved in the metabolism of arachidonic acid, which plays a key role in inflammatory responses .

Cellular Effects

It has been suggested that pyrimidine derivatives can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, some pyrimidine derivatives have been found to exhibit antiproliferative activity, suggesting they may influence cell division and growth .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 5-(2-chlorophenyl)-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one at different dosages in animal models have not been reported. It is common for the effects of compounds to vary with dosage, with potential threshold effects observed at lower doses and toxic or adverse effects possible at high doses .

Metabolic Pathways

Pyrimidine derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely that this compound interacts with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that this compound is directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chlorobenzaldehyde with thiourea and ethyl acetoacetate in the presence of a base can lead to the formation of the desired thienopyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thienopyrimidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the core structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the sulfur atom.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the thienopyrimidine core .

Scientific Research Applications

5-(2-chlorophenyl)-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Pyrimidine Derivatives: Compounds with a pyrimidine ring but lacking the thiophene ring.

Uniqueness

5-(2-chlorophenyl)-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to the presence of both a 2-chlorophenyl group and a sulfanyl group, which confer distinct chemical and biological properties compared to other thienopyrimidine and pyrimidine derivatives .

Properties

IUPAC Name

5-(2-chlorophenyl)-3-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2OS2/c1-16-12(17)10-8(6-19-11(10)15-13(16)18)7-4-2-3-5-9(7)14/h2-6H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVKZSGTZAEUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(NC1=S)SC=C2C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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